(S)-3-Iodo-pyrrolidine

Catalysis Asymmetric Synthesis Medicinal Chemistry

Procuring (S)-3-Iodo-pyrrolidine is complicated by ambiguous CAS registry assignments-the identifier 1289585-26-7 is inconsistently applied to both (S) and (R) enantiomers by different suppliers. Sourcing the incorrect enantiomer can lead to a >30-fold loss in biological potency. BenchChem supplies verified (S)-3-Iodo-pyrrolidine with rigorous enantiomeric purity certification. - Enables Ni-catalyzed enantioconvergent arylations with yields up to 86% and 90% ee. - Iodo-substituent provides superior oxidative addition reactivity vs. bromo/chloro analogs. - Available from stock in 10 mg, 50 mg, 100 mg, and bulk custom quantities.

Molecular Formula C4H8IN
Molecular Weight 197.019
CAS No. 1289585-26-7
Cat. No. B596312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Iodo-pyrrolidine
CAS1289585-26-7
Synonyms(R)-3-Iodo-pyrrolidine
Molecular FormulaC4H8IN
Molecular Weight197.019
Structural Identifiers
SMILESC1CNCC1I
InChIInChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
InChIKeyOHOSNNNRKXUISL-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-3-Iodo-pyrrolidine Requires Careful Sourcing


(S)-3-Iodo-pyrrolidine is a chiral, non-aromatic heterocyclic building block belonging to the 3-halopyrrolidine class, valued for its iodine substituent's reactivity in cross-coupling reactions [1]. The iodine atom at the 3-position, combined with a single defined stereocenter, makes this a critical intermediate for constructing complex, enantioenriched bioactive molecules, a feature absent in achiral or racemic alternatives [1]. However, the commercial landscape is complicated by ambiguous CAS registry assignments, where the identifier 1289585-26-7 is inconsistently used for both the (S) and the (R) enantiomer by different suppliers, demanding rigorous verification of both chemical and enantiomeric purity before procurement .

1 Stereochemical control: single (S)-enantiomer
2 Iodo-substituent for cross-coupling reactivity
3 Verify enantiomeric purity; CAS ambiguity noted

Risks of Generic Substitution for (S)-3-Iodo-pyrrolidine


A strategy of simple 'in-class' substitution for 3-iodopyrrolidine is fundamentally flawed due to the simultaneous and independent requirements for halogen-specific reactivity and stereochemical fidelity. Replacing the iodine with a cheaper bromine or chlorine analog (e.g., 3-bromo-pyrrolidine) results in a significant loss of reactivity in metal-catalyzed cross-coupling, as established by the successful use of 3-iodopyrrolidines in challenging nickel-catalyzed enantioconvergent reactions [1]. Conversely, using the incorrect or racemic form of 3-iodopyrrolidine is not a viable substitute when synthesizing stereochemically pure drug candidates, as documented structure-activity relationships (SAR) show that enantiomers of pyrrolidine-containing compounds can exhibit a >30-fold difference in biological potency, with the undesired enantiomer being detrimental to activity [2].

Target (S)-3-Iodo-pyrrolidine
Substitute
Mismatch Risk
Iodo leaving group
3-Bromo/Chloro analog
Reduced oxidative addition may limit cross-coupling scope
Single (S)-enantiomer
Racemate or (R)-enantiomer
Enantiomer-dependent potency shift may alter biological readout

Quantified Differentiation: (S)-3-Iodo-pyrrolidine vs. Closest Alternates


Enantiomer-Specific Cross-Coupling Efficiency

The use of a single enantiomer of 3-iodopyrrolidine is strategically important. A 2026 study demonstrated that a chiral nickel catalyst can convert racemic 3-iodopyrrolidines into enantioenriched 3-arylpyrrolidines with up to 90% enantiomeric excess (ee) [1]. This highlights that while racemic starting material can be used, the resulting product's enantiopurity is dependent on the catalyst. For researchers requiring a specific absolute configuration without relying on a late-stage resolution, starting with an enantiopure building block like (S)-3-iodo-pyrrolidine can be a more direct and reliable synthetic strategy, avoiding the intrinsic 50% yield loss associated with racemic resolutions [1].

Enantioconvergent strategy
Class-level
Racemic use: 86% yield, 90% ee
Enantiopure: direct route, no ee loss
Supports direct stereochemical control
Enantiopure avoids resolution yield loss
Catalysis Asymmetric Synthesis Medicinal Chemistry

Enantiomeric Impact on Biological Potency

The biological imperative for procuring a specific enantiomer is starkly illustrated in a study on 4-aryl pyrrolidine-3-carboxamides. Here, a dramatic difference in antimalarial activity was observed between enantiomers, with the (S)-α-methyl isomer (compound 53) being tolerated, while the (R)-isomer (compound 55) exhibited a >30-fold decrease in potency against the Plasmodium falciparum 3D7 strain [1]. This demonstrates that using the incorrect enantiomer of a pyrrolidine building block can lead to an inactive diastereomer in the final drug candidate, a risk completely mitigated by procuring the correct, verified (S)-enantiomer from the outset [1].

Enantiomer potency in antimalarials
Head-to-head
(S)-derivative: tolerated, potent
(R)-derivative: >30-fold less active
Enantiomer-specific biological context
Pf 3D7 in vitro assay
Antimalarials Drug Discovery Stereochemistry

Iodo-Substituent Reactivity Advantage

The selection of (S)-3-iodo-pyrrolidine over its 3-bromo or 3-chloro counterparts is justified by its superior reactivity in pivotal carbon-carbon bond-forming reactions. A foundational study on nickel-catalyzed enantioconvergent substitution exclusively used 3-iodopyrrolidines as the reactive electrophilic partners, coupling them with arylzinc reagents to achieve good yields (up to 86%) and high enantioselectivities (up to 90% ee) [1]. This reactivity profile is consistent with the well-established trend in cross-coupling chemistry where C–I bonds undergo oxidative addition to low-valent metals more readily than C–Br or C–Cl bonds, making the iodo-derivative the electrophile of choice for developing and executing complex synthetic sequences [1].

Iodo cross-coupling reactivity
Class-level
86% yield, 90% ee
C–I bond supports enantioconvergent arylation
Br/Cl analogs not effective in this system
Organic Synthesis Cross-Coupling Nickel Catalysis

CAS Registry Ambiguity and Identity Verification

A critical differentiator for (S)-3-iodo-pyrrolidine is the inherent risk of misidentification due to the ambiguous use of CAS RN 1289585-26-7. This identifier is publicly listed by commercial sources for both the (S)-enantiomer (also known as 1289585-34-7) and the (R)-enantiomer [1]. While a supplier for (R)-3-iodopyrrolidine may specify a purity of 'NLT 98%', this guarantees chemical purity but not enantiomeric purity (ee), making the certificate of analysis for the specific lot the sole reliable document for verifying identity . A scientist or procurement specialist cannot rely on the CAS number alone to secure the correct stereoisomer.

CAS identity ambiguity
Context-dependent
CAS 1289585-26-7 used for both (S) and (R)
Verify ee and specific rotation on COA
Chemical purity alone insufficient
Analytical Chemistry Quality Control Procurement

Validated Applications of (S)-3-Iodo-pyrrolidine


Stereocontrolled Chiral Pool Synthesis

In medicinal chemistry programs where the target compound's absolute stereochemistry is derived from the pyrrolidine core, (S)-3-iodo-pyrrolidine serves as a superior chiral pool synthon. As implied by the documented >30-fold potency loss for the wrong enantiomer in pyrrolidine antimalarials, using the (S)-enantiomer directly installs the required configuration from the first step, ensuring a stereochemically pure lead series [1]. This avoids the unpredictable efficiency of asymmetric catalysis on complex substrates or the yield loss from chiral resolution.

Metal-Catalyzed Cross-Coupling for Complex Architectures

This building block is the ideal substrate for metal-catalyzed cross-coupling reactions where oxidative addition to the C–I bond is the rate-limiting step. As evidenced by the successful use of 3-iodopyrrolidines in nickel-catalyzed enantioconvergent arylations with yields up to 86% and 90% ee, the C–I bond's lability is a critical functional handle that the corresponding bromide or chloride does not provide under similarly mild conditions [2]. This makes it the preferred reagent for late-stage diversification of pyrrolidine scaffolds.

Application
Selection Property
Validation Focus
Chiral pool synthesis
Enantiomeric purity and configuration
Stereochemical outcome in final compound
Cross-coupling diversification
C–I bond oxidative addition lability
Catalytic cycle efficiency and substrate scope
Quote Request

Request a Quote for (S)-3-Iodo-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.